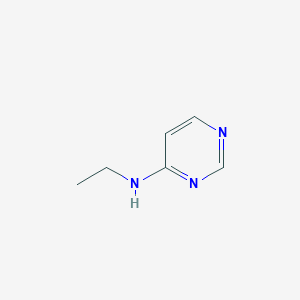

N-ethylpyrimidin-4-amine

Vue d'ensemble

Description

“N-ethylpyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “N-ethylpyrimidin-4-amine”, involves various methods . One of the methods discussed in the literature is the Dimroth rearrangement in the synthesis of condensed pyrimidines . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of “N-ethylpyrimidin-4-amine” can be analyzed using various techniques. Molecular modeling studies of pyrimidine-based compounds have been conducted by integrating docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) . Molecular docking showed that certain residues are critical for the binding of ligands at the hydrophobic active site .Chemical Reactions Analysis

The chemical reactions involving “N-ethylpyrimidin-4-amine” can be analyzed using various techniques. For instance, NMR data can be harnessed to make strategic process chemistry decisions, ultimately leading to cost savings . Gathering insights into the mechanism and kinetics of chemical reactions is now at your fingertips .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethylpyrimidin-4-amine” can be evaluated using various techniques. For instance, molecular dynamics simulations can provide valuable insights into the structural and transport properties of these compounds .Applications De Recherche Scientifique

Adenosine Receptor Antagonists : N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, closely related to N-ethylpyrimidin-4-amine, have been identified as potent and selective A2B adenosine receptor antagonists. These compounds show high affinity for the A2B receptor and are effective in functional in vitro models (Vidal et al., 2007).

Inhibitors of Dihydrofolate Reductase : 2,4-diamino-5-aryl-6-ethylpyrimidines have shown activity as nonclassical inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, indicating their potential as antitumor agents (Robson et al., 1997).

Hypoglycemic Agents : N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have been synthesized and evaluated as glucokinase activators. These compounds also activate PPARγ, showing potential as dual-acting hypoglycemic agents (Song et al., 2011).

5-HT1A Partial Agonists : Aminopyrimidines have been identified as novel 5-HT1A agonists, with some compounds showing moderate potency for 5-HT1A in binding and functional assays, as well as moderate metabolic stability (Dounay et al., 2009).

Anti-Cancer Activity : New 4-aryl-N-phenylpyrimidin-2-amines have been synthesized and assessed for their cytotoxicity against non small-cell lung carcinoma cells. Some compounds demonstrated potent anti-cancer activity, comparable with the NSCLC drug Doxorubicin (Toviwek et al., 2017).

Inhibitors of Glycogen Synthase Kinase 3 : (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues have been identified as inhibitors of human glycogen synthase kinase 3 (GSK3), showing potential as antidiabetic agents (Wagman et al., 2017).

Metal Ion Adsorption : Pyrimidine-polyamine conjugates, including N-(4-amino-1-methyl-5-nitroso-6-oxo-1,6-di-hydropyrimidin-2-yl)-N'-[bis(2-aminoethyl)]ethylenediamine, have been used for adsorption of Zn2+ and Cd2+ from aqueous solutions, indicating potential applications in environmental cleanup and water treatment (Garcia-martin et al., 2005).

Catalytic N-alkylation of Heteroaromatic Amines : Heteroaromatic amines including N-ethylpyrimidin-4-amine can be N-alkylated with primary alcohols in the presence of ruthenium complexes, providing a method for the synthesis of monoalkylated and dialkylated amines (Watanabe et al., 1996).

Safety and Hazards

The safety data sheets of related compounds like “2-chloro-N-ethylpyrimidin-4-amine” and “6-chloro-N-ethylpyrimidin-4-amine” suggest that these compounds may pose certain hazards . Personal precautions, protective equipment, and emergency procedures are recommended to avoid dust formation and inhalation .

Orientations Futures

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This suggests potential future directions for the development of new pyrimidine modalities, including “N-ethylpyrimidin-4-amine”. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-8-6-3-4-7-5-9-6/h3-5H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBQWSYPXVVOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)